epi-Avermectin B1a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

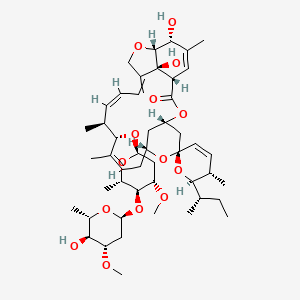

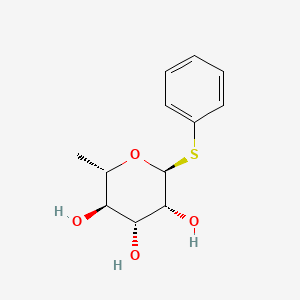

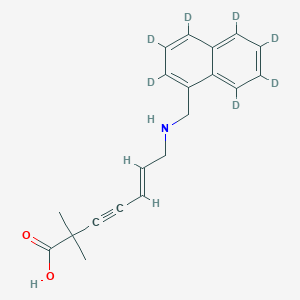

epi-Avermectin B1a is a derivative of avermectin, a series of drugs and pesticides derived from the soil bacterium Streptomyces avermitilis. These compounds are known for their broad-spectrum anthelmintic and insecticidal activities. The unique molecular structures of avermectins, including epi-Avermectin B1a, contribute to their potent biological efficacy.

Synthesis Analysis

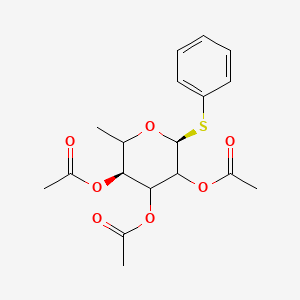

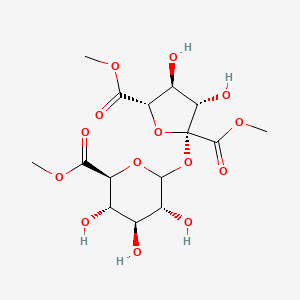

Solid phase synthesis of derivatives like 4″-epi-methylamino-4″-deoxyavermectin B1 benzoate demonstrates the chemical versatility of avermectin molecules, enabling modifications that enhance their properties or bioactivity (Fu Ming-Kun et al., 2005). The synthesis of epi-Avermectin B1a typically involves complex fermentation processes, followed by specific chemical reactions to achieve the desired modifications.

Molecular Structure Analysis

The molecular structure of epi-Avermectin B1a includes modifications at specific sites that distinguish it from other avermectins. These structural differences can alter its biological activity and safety profile. Detailed molecular structure analysis is essential for understanding the interaction of epi-Avermectin B1a with biological targets.

Chemical Reactions and Properties

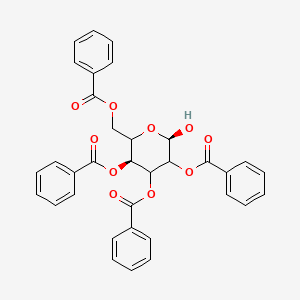

Avermectin B1-8,9-oxide and its derivatives exhibit significant bioactivity, with chemical modifications like nucleophilic opening of the epoxide leading to derivatives with varied biological effects (T. Blizzard et al., 1993). The reactivity of epi-Avermectin B1a and its analogs is critical for their use as effective anthelmintic and insecticidal agents.

Aplicaciones Científicas De Investigación

Anthelmintic Properties and Safety : "epi-Avermectin B1a" has been found to retain the full potency of its natural products but with increased safety. This makes it a potent agent against parasitic worms (Blizzard et al., 1992)(Blizzard et al., 1992).

Pharmacokinetics in Animals : Studies have shown that "epi-Avermectin B1a" is effective as a topical endectocide for cattle and has shown significant efficacy against a spectrum of nematode parasites in sheep (Shoop et al., 1996)(Shoop et al., 1996).

Neuromuscular Transmission Effects : It affects neuromuscular transmission in various organisms, such as the lobster, by reducing muscle membrane resistance and impacting postsynaptic potentials (Fritz et al., 1979)(Fritz et al., 1979).

Glutamate-Gated Chloride Channels : "epi-Avermectin B1a" has been shown to interact with glutamate-gated chloride channels in the model organism Caenorhabditis elegans, indicating its broader impact on invertebrate neurobiology (Cully et al., 1994)(Cully et al., 1994).

Biological Activity and Mechanism of Action : The compound has a broad spectrum of biological activity, impacting various parasites and affecting GABA receptors. It stimulates the release of γ-aminobutyric acid from brain synaptosomes and interacts with benzodiazepine receptors (Paul et al., 1980; Pong & Wang, 1980)(Paul et al., 1980)(Pong & Wang, 1980).

Industrial Production Improvements : Research has been conducted to improve the stability and safety of microbial metabolite production of "epi-Avermectin B1a" on an industrial scale using methods like heavy ion mutagenesis (Wang et al., 2018)(Wang et al., 2018).

Safety And Hazards

Ivermectin, a related compound, is fatal if swallowed and causes serious eye irritation8. It may damage fertility or the unborn child8. It is not for human or veterinary use4.

Direcciones Futuras

The data show that the colony fermentation titer is highly correlated with the yield from the shake flask fermentation of avermectin, and the Pearson’s R is 0.9905. This result shows that strains can be quickly screened by analyzing the colony titer5. This methodology can be applied in both natural breeding and mutation breeding conditions5.

Please note that this information is based on available resources and might not be up-to-date. Always refer to the most recent and reliable sources for medical and scientific information.

Propiedades

IUPAC Name |

(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-PKFJMREDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

epi-Avermectin B1a | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

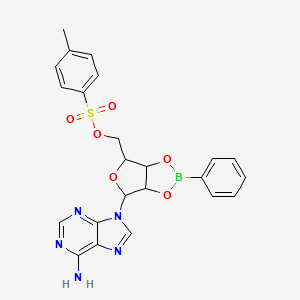

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)

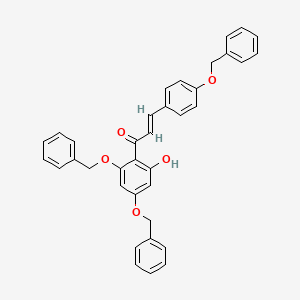

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)